Dimorpholinomethanone
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Overview
Description
It is a white to almost white powder or crystalline substance that is soluble in various organic solvents such as methanol, ethanol, acetone, and dichloromethane . This compound is used in various applications, including as an additive in rubber and plastic products to enhance their strength and durability, and as a cross-linking agent in coatings and adhesives to improve their chemical resistance and adhesion .
Scientific Research Applications
Dimorpholinomethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings
Safety and Hazards
Preparation Methods
Dimorpholinomethanone is typically synthesized through the condensation reaction of morpholine and formaldehyde under alkaline conditions, often requiring heating . The reaction is relatively simple and efficient, making it suitable for both laboratory and industrial production. In industrial settings, the synthesis may involve the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Dimorpholinomethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Dimorpholinomethanone involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group plays a crucial role in its reactivity, allowing it to form stable complexes with various substrates. These interactions can lead to changes in the chemical and physical properties of the substrates, making this compound a valuable tool in both synthetic and analytical chemistry .
Comparison with Similar Compounds
Dimorpholinomethanone can be compared with other similar compounds, such as:
4,4’-Carbonyldimorpholine: Another name for this compound, highlighting its structural similarity.
Morpholine: A simpler compound that serves as a building block for this compound.
Formaldehyde: A key reactant in the synthesis of this compound. The uniqueness of this compound lies in its dual morpholine rings connected by a carbonyl group, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
dimorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-9(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONGECDDDTYBGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309389 |
Source
|
Record name | 4,4′-Carbonylbis[morpholine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38952-62-4 |
Source
|
Record name | 4,4′-Carbonylbis[morpholine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38952-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-Carbonylbis[morpholine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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